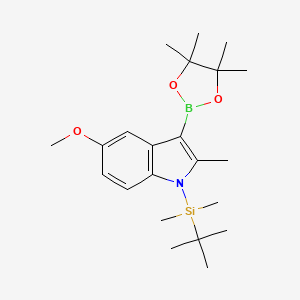

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC17910433

Molecular Formula: C22H36BNO3Si

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H36BNO3Si |

|---|---|

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |

| Standard InChI | InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3 |

| Standard InChI Key | AXRIXTCAOIKONW-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C |

Introduction

Overview

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 2304635-02-5) is a structurally complex indole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group, a methoxy substituent, a methyl group, and a boronic ester moiety. Its molecular formula is , with a molecular weight of 401.42 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in cross-coupling reactions and potential biological activities .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s indole core is substituted at three positions:

-

N1: Protected by a TBS group, enhancing stability and modulating solubility.

-

C2: Methyl group, influencing electronic and steric properties.

-

C3: Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions .

-

C5: Methoxy group, contributing to electron-rich aromatic systems .

Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 401.42 g/mol | |

| IUPAC Name | tert-butyl-dimethyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

| SMILES | CB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)OC)Si(C)C(C)(C)C |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

-

Indole Functionalization:

-

Optimization Challenges:

Key Reactions

-

Suzuki-Miyaura Cross-Coupling:

-

1,2-Metallate Rearrangements:

-

Desilylation:

-

The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), enabling further functionalization at N1.

-

Applications in Medicinal Chemistry

Biological Activities

Indole derivatives are renowned for diverse bioactivities:

-

Anticancer: Boron-containing indoles inhibit kinases and tubulin polymerization .

-

Antimicrobial: Methoxy and methyl substituents enhance interactions with bacterial enzymes .

-

Neuroprotective: Structural analogs modulate serotonin receptors, relevant in neurological disorders .

Case Study: Analog Synthesis

A 2023 study demonstrated the use of this compound in synthesizing C2,C3-diarylated indoles via transition metal-free 1,2-metalate rearrangement . The method achieved gram-scale production of bioactive molecules, highlighting operational simplicity and scalability .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |

| Storage | Desiccator at 2–8°C under argon |

| Disposal | Incineration or specialized waste systems |

Comparative Analysis with Analogues

| Compound | Structural Features | Key Differences |

|---|---|---|

| 1-(TBS)-3-boronoindole | Lacks C2 methyl and C5 methoxy | Lower steric hindrance |

| 5-Methoxyindole-3-boronic acid | No TBS or methyl groups | Higher polarity, reduced stability |

| 2-Methyl-3-borylated indoles | Lacks TBS and methoxy | Simplified synthesis, fewer applications |

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole boronic esters .

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting boron’s affinity for proteasomal enzymes for targeted protein degradation .

-

Materials Science: Incorporating boronated indoles into organic semiconductors for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume